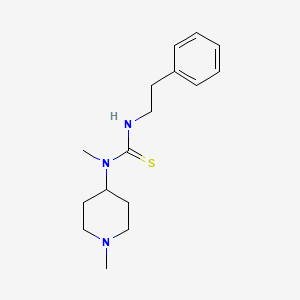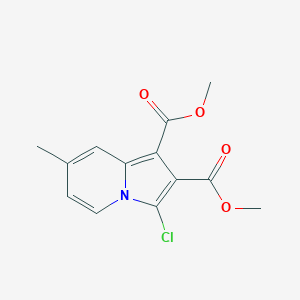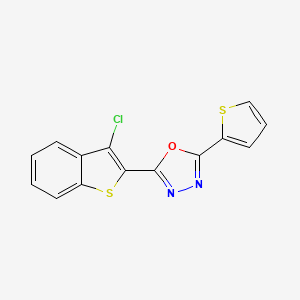![molecular formula C16H14N2O B5515983 N-[4-(cyanomethyl)phenyl]-2-phenylacetamide](/img/structure/B5515983.png)
N-[4-(cyanomethyl)phenyl]-2-phenylacetamide
Overview
Description
Synthesis Analysis
The synthesis of N-[4-(cyanomethyl)phenyl]-2-phenylacetamide derivatives involves complex reactions that result in the formation of pyridazine and pyrimidine derivatives, demonstrating the compound's utility as a precursor in organic synthesis. For instance, N-[4-(Dicyanomethylazo)phenyl]-2-saccharin-2-ylacetamide has been utilized in the synthesis of a variety of pyridazine and pyrimidine derivatives, indicating its versatility as a precursor for heterocyclic compound synthesis (Aly & Nassar, 2004).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated through crystallographic studies, revealing important structural features. For example, the crystal structure of N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide indicates that it crystallizes in the monoclinic C2/c space group, with the heteroatoms from the amide group forming a chain of intermolecular N-H···O hydrogen bonds (Marinova et al., 2022).
Scientific Research Applications
Retention Behavior and Biological Activity
N-substituted-2-phenylacetamide derivatives, including compounds similar to N-[4-(cyanomethyl)phenyl]-2-phenylacetamide, show a range of biological activities such as analgesic, anticonvulsant, pesticide, and cytostatic effects. A study by Vaštag et al. (2014) investigated these derivatives using Quantitative Structure Retention Relationships (QSRR) analysis, predicting biological properties based on chromatographic retention behaviors. This analysis helps in understanding the relationship between the physical, chemical, and structural properties of these compounds and their biological activities (Đ. Vaštag et al., 2014).
Benzylation under Microwave Irradiation
In a study by Mijin et al. (2008), N-Phenyl-2-phenylacetamide was alkylated with benzyl chloride under microwave irradiation in a solvent-free system. This research highlights the chemical reactivity of phenylacetamide derivatives under specific conditions, leading to the formation of various alkylation products, which could be significant in synthetic organic chemistry and pharmaceutical research (D. Mijin et al., 2008).
Synthesis and Antimicrobial Study
A novel class of biologically active phenylacetamide derivatives, including 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, was synthesized and characterized for antimicrobial activity by Jayadevappa et al. (2012). These compounds were tested against various fungal and bacterial strains, showing significant in vitro activity. Such studies are pivotal in developing new antimicrobial agents (H. Jayadevappa et al., 2012).
Antibacterial Evaluation of Derivatives
Lu et al. (2020) synthesized new N-phenylacetamide derivatives with 4-arylthiazole moieties, demonstrating promising antibacterial activities against specific bacteria. The study also explored their nematicidal activity and provided preliminary structure-activity relationship insights. This research is significant in the field of antibacterial agent design (Hui Lu et al., 2020).
Anticonvulsant Activity of Derivatives
Soyer et al. (2004) synthesized omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives to evaluate their anticonvulsant activity. This study is relevant in the development of new therapeutic agents for epilepsy and other seizure disorders (Z. Soyer et al., 2004).
Chemistry and Pharmacology Review
Singh et al. (2018) provided an overview of the chemistry and pharmacological aspects of various acetanilide derivatives, including N-phenylacetamides. This mini-review is useful for understanding the broad spectrum of biological activities of these compounds and their role in drug development (R. K. Singh et al., 2018).
properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c17-11-10-13-6-8-15(9-7-13)18-16(19)12-14-4-2-1-3-5-14/h1-9H,10,12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOIXQBFOLGHOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(1H-imidazol-4-yl)ethyl]-8-(1H-imidazol-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5515901.png)
![N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1,3-benzoxazol-2-amine](/img/structure/B5515902.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-{[(6-chloro-1,3-benzodioxol-5-yl)methylene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5515921.png)
![2-(methylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)nicotinamide hydrochloride](/img/structure/B5515929.png)


![N-butyl-2-methyl-N-(2-methylbenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5515945.png)



![9-(6-cyclopropylpyrimidin-4-yl)-2-[3-(1H-imidazol-1-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5515980.png)
![2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B5515997.png)
![5-(2,5-dimethoxybenzylidene)-3-[(2,5-dimethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5516007.png)